Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl-
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Overview
Description
Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is an organic compound that belongs to the class of fatty amides This compound is characterized by the presence of a butyramide group attached to a phenyl ring and a dimethylaminoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- typically involves the reaction of butyric acid with N-(2-(dimethylamino)ethyl)-4-phenylamine under specific conditions. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is then heated to a specific temperature to complete the synthesis.
Industrial Production Methods
In industrial settings, the production of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is often carried out using large-scale reactors. The process involves the continuous addition of reactants and the removal of by-products to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and the concentration of reactants, are carefully controlled to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a biochemical probe.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development and as a pharmacological agent.
Industry: It is used in the production of polymers, coatings, and other industrial materials due to its unique chemical properties.
Mechanism of Action
The mechanism of action of Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- involves its interaction with specific molecular targets and pathways. The compound can bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
N-[2-(Dimethylamino)ethyl]-1,8-naphthalimide: This compound is similar in structure and is used as a photoinitiator in polymer chemistry.
Bis(2-dimethylaminoethyl) ether: Another compound with a similar dimethylaminoethyl group, used as a ligand in various chemical reactions.
Uniqueness
Butyramide, N-(2-(dimethylamino)ethyl)-4-phenyl- is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
63224-25-9 |
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Molecular Formula |
C14H22N2O |
Molecular Weight |
234.34 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-4-phenylbutanamide |
InChI |
InChI=1S/C14H22N2O/c1-16(2)12-11-15-14(17)10-6-9-13-7-4-3-5-8-13/h3-5,7-8H,6,9-12H2,1-2H3,(H,15,17) |
InChI Key |
CSFUGBFDJIZZOE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CCCC1=CC=CC=C1 |
Origin of Product |
United States |
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